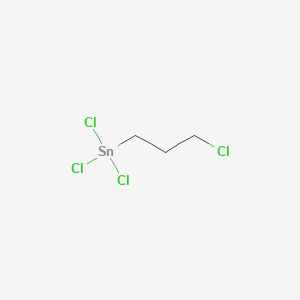

Trichloro(3-chloropropyl)stannane

Description

Properties

CAS No. |

67039-22-9 |

|---|---|

Molecular Formula |

C3H6Cl4Sn |

Molecular Weight |

302.6 g/mol |

IUPAC Name |

trichloro(3-chloropropyl)stannane |

InChI |

InChI=1S/C3H6Cl.3ClH.Sn/c1-2-3-4;;;;/h1-3H2;3*1H;/q;;;;+3/p-3 |

InChI Key |

UFPAFTIYEMLWPX-UHFFFAOYSA-K |

Canonical SMILES |

C(CCl)C[Sn](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro(3-chloropropyl)stannane can be synthesized through the reaction of stannane with 3-chloropropyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin-chlorine bonds. The reaction can be represented as follows:

SnH4+ClCH2CH2CH2Cl→Sn(Cl)3CH2CH2CH2Cl+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Trichloro(3-chloropropyl)stannane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.

Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.

Oxidation Reactions: It can be oxidized to form higher oxidation state tin compounds.

Common Reagents and Conditions

Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products

Substitution: Formation of organotin compounds with different organic groups.

Reduction: Formation of di- or mono-chloropropylstannane.

Oxidation: Formation of tin oxides or other higher oxidation state tin compounds.

Scientific Research Applications

Trichloro(3-chloropropyl)stannane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organotin compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of polymers, coatings, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of trichloro(3-chloropropyl)stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares key properties of Trichloro(3-chloropropyl)stannane with structurally related organotin compounds:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 3-chloropropyl) increase Lewis acidity at the tin center, enhancing catalytic activity in reactions like transesterification. In contrast, bulky aryl groups (e.g., phenyl in Chlorotriphenylstannane) reduce reactivity but improve thermal stability .

- Melting Points : Chlorotriphenylstannane has a significantly higher melting point (103.5°C) compared to Chlorotripropylstannane (-23.5°C), reflecting the influence of aromatic vs. aliphatic substituents on crystallinity .

Research Findings and Industrial Relevance

- Catalytic Applications: While focuses on Rh-catalyzed hydrosilylation of allyl chloride, organotin compounds like this compound may serve as Lewis acid catalysts in analogous reactions, though their efficiency depends on substituent electronics .

- Environmental and Safety Considerations: Organotin compounds are toxic and regulated. For example, Chlorotriphenylstannane is restricted under the Rotterdam Convention due to its persistence in aquatic environments .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing chloropropyl-substituted organometallic compounds, and how do reaction conditions affect yield?

- Methodology: For silanes, hydrosilylation of allyl chloride with trichlorosilane using Rh(I) catalysts (e.g., [RhCl(dppbzF)]₂) achieves high selectivity for Trichloro(3-chloropropyl)silane . For stannanes, analogous routes may involve tin precursors (e.g., SnCl₄) and alkyl halides, though specific protocols require optimization. Reaction parameters like catalyst loading, solvent polarity, and temperature critically influence regioselectivity and side reactions.

Q. How can researchers validate the purity and structure of chloropropyl-substituted stannanes?

- Methodology: Use NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn) to confirm substituent bonding and tin coordination. For example, in chloro-(3-ethoxypropyl)-diphenylstannane (CAS 143602-33-9), ¹¹⁹Sn NMR shows characteristic shifts (~δ -200 to -400 ppm) for Sn-Cl and Sn-C bonds . Pair with GC-MS or HPLC to assess purity, referencing retention times against known standards (e.g., ).

Q. What safety protocols are essential when handling chloropropyl-substituted organometallics?

- Methodology: These compounds are moisture-sensitive and may release corrosive HCl. Use inert atmospheres (N₂/Ar) and anhydrous solvents. For stannanes, refer to Safety Data Sheets (SDS) for hazards like skin irritation ( ) and implement fume hoods, PPE, and emergency neutralization protocols (e.g., sodium bicarbonate for acid spills) .

Advanced Research Questions

Q. How do catalytic systems (e.g., Rh vs. Pt) impact the selectivity of hydrosilylation/hydrostannation reactions?

- Methodology: In silane synthesis, Rh(I) catalysts improve β-selectivity in allyl chloride hydrosilylation, minimizing α-adducts . For stannanes, explore ligand effects (e.g., phosphine vs. N-heterocyclic carbenes) on tin reactivity. Computational studies (DFT) can model transition states to predict regioselectivity and guide catalyst design.

Q. What mechanistic insights explain contradictions in reported yields for organotin syntheses?

- Methodology: Discrepancies may arise from trace moisture, catalyst deactivation, or competing pathways. Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. For example, in stannane synthesis, SnCl₄ reactivity with alkyl halides may vary due to steric hindrance or solvent polarity ( ).

Q. How can chloropropyl-stannanes be functionalized for advanced materials applications?

- Methodology: Stannanes like chloro-(3-ethoxypropyl)-diphenylstannane ( ) can undergo nucleophilic substitution (e.g., replacing Cl with thiols or amines) to create tin-based polymers or coupling agents. Characterize products via X-ray crystallography to confirm structural motifs and assess thermal stability via TGA/DSC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.